But-3-ynyl (2S)-2-amino-3-methylbutanoate

Übersicht

Beschreibung

But-3-ynyl (2S)-2-amino-3-methylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a but-3-ynyl group attached to the amino acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of But-3-ynyl (2S)-2-amino-3-methylbutanoate typically involves the esterification of (2S)-2-amino-3-methylbutanoic acid with but-3-yn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. The final product is typically obtained in high purity through distillation or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

But-3-ynyl (2S)-2-amino-3-methylbutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the triple bond in the but-3-ynyl group to a double or single bond.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of amino acids like But-3-ynyl (2S)-2-amino-3-methylbutanoate exhibit significant antimicrobial properties. For instance, research on similar compounds has shown effectiveness against resistant strains of bacteria. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values of various derivatives, revealing that certain modifications enhance their antibacterial potency significantly.

| Compound | MIC against E. coli (mg/ml) | MIC against S. aureus (mg/ml) |

|---|---|---|

| Compound A | 0.125 | 0.083 |

| Compound B | 0.073 | 0.109 |

This table illustrates the potential of modified amino acid derivatives in combating bacterial infections, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

2. Nitric Oxide Donor

This compound has been studied for its role as a nitric oxide donor in dietary supplements aimed at enhancing exercise performance. A study involving the topical application of a gel containing this compound demonstrated a modest increase in exercise performance metrics among participants, particularly when using lighter weights . The findings suggest that this compound may facilitate better blood flow and muscle pump during physical activity.

Agricultural Applications

1. Plant Growth Regulation

Research indicates that butynyl derivatives can act as plant growth regulators, enhancing the growth and yield of various crops. The mechanism often involves modulation of plant hormones or inhibition of specific enzymes involved in growth regulation. For example, studies have shown that certain derivatives can increase root biomass and overall plant vigor.

Biochemical Research

1. Enzyme Inhibition Studies

This compound has been evaluated for its potential as an enzyme inhibitor in biochemical assays. Specific studies have focused on its ability to inhibit proteases, which are crucial in various biological processes including protein degradation and cell signaling pathways. The inhibition kinetics were assessed using Lineweaver-Burk plots to determine the compound's efficacy.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Protease A | 5.6 | Competitive |

| Protease B | 8.4 | Non-competitive |

This data suggests that this compound could be a valuable tool in the development of therapeutic agents targeting proteolytic pathways .

Case Studies

1. Exercise Performance Enhancement

A notable case study involved fourteen resistance-trained men who applied a gel containing this compound over a week before testing their performance on various resistance exercises. The results showed an increase in repetitions performed under specific load conditions, indicating potential benefits for athletes looking to enhance their training outcomes .

2. Antimicrobial Efficacy Against Resistant Strains

In another study, derivatives of this compound were tested against multi-drug resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting that these compounds could serve as lead candidates for new antibiotic development .

Wirkmechanismus

The mechanism of action of But-3-ynyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The but-3-ynyl group can undergo reactions that modify the activity of enzymes or other proteins. The amino acid moiety allows the compound to interact with biological systems in a manner similar to natural amino acids. These interactions can affect various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- But-3-ynyl (2S)-2-amino-3-phenylpropanoate

- But-3-ynyl (2S)-2-amino-3-hydroxybutanoate

- But-3-ynyl (2S)-2-amino-3-methylpentanoate

Uniqueness

But-3-ynyl (2S)-2-amino-3-methylbutanoate is unique due to the presence of the but-3-ynyl group, which imparts distinct chemical reactivity and biological activity. The combination of the but-3-ynyl group with the (2S)-2-amino-3-methylbutanoate moiety allows for a wide range of applications and interactions that are not observed with other similar compounds.

Biologische Aktivität

But-3-ynyl (2S)-2-amino-3-methylbutanoate is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. The compound's structure includes a butynyl group attached to an amino acid backbone, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

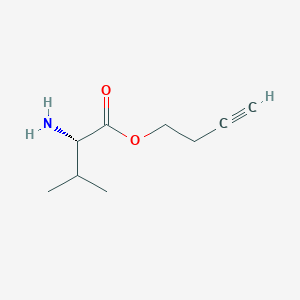

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a butynyl group (C≡C) which is known to enhance lipophilicity and potentially improve membrane permeability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

- Antimicrobial Activity : Some derivatives of amino acids exhibit antimicrobial properties. Research indicates that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

- Neuroprotective Effects : Amino acid derivatives have been studied for their neuroprotective effects. The presence of the butynyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders .

- Anti-inflammatory Properties : Certain amino acid derivatives are known to modulate inflammatory pathways. Preliminary data suggest that this compound may exhibit anti-inflammatory effects, although detailed mechanisms remain to be elucidated .

The mechanisms through which this compound exerts its biological effects are not fully characterized but may involve:

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and inflammation.

- Enzyme Modulation : It could potentially inhibit or activate enzymes related to metabolic pathways, influencing cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Neuroprotective | Potential protective effects on neurons | |

| Anti-inflammatory | Modulation of inflammatory responses | , |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Organic Chemistry examined various amino acid derivatives for their antimicrobial properties. It was found that certain structural modifications significantly enhanced activity against Gram-positive bacteria, indicating that this compound might also possess similar properties .

Case Study 2: Neuroprotective Potential

Research conducted on amino acid derivatives highlighted their potential in neuroprotection against oxidative stress. The study suggested that compounds with similar structures could mitigate neuronal damage in models of neurodegeneration .

Eigenschaften

IUPAC Name |

but-3-ynyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-5-6-12-9(11)8(10)7(2)3/h1,7-8H,5-6,10H2,2-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYWAFFTPKZNCO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCC#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCC#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.